1,2-Dilaurin

Description

Properties

IUPAC Name |

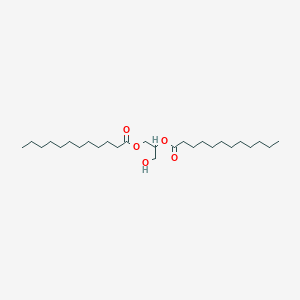

(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQOAWVKVDAJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880897 | |

| Record name | Glyceryl 1,2-dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-94-6, 27638-00-2 | |

| Record name | 1,2-Dilaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Didodecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilaurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027638002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1,2-dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,2-DILAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1016G3A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dilaurin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilaurin, also known as 1,2-didodecanoylglycerol, is a diacylglycerol (DAG) of significant interest in various scientific fields, including biochemistry, cell biology, and pharmaceutical sciences. As a key lipid molecule, it serves not only as a metabolic intermediate in the biosynthesis of triglycerides and phospholipids (B1166683) but also functions as a crucial second messenger in cellular signal transduction pathways.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of this compound, with a particular focus on its applications in research and drug development. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding and practical application of this knowledge.

Chemical Structure and Identification

This compound consists of a glycerol (B35011) backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions.[2][3] The presence of a free hydroxyl group at the sn-3 position is a key structural feature that distinguishes it from triglycerides and contributes to its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2-dodecanoyloxy-3-hydroxypropyl) dodecanoate[4] |

| Synonyms | 1,2-Didodecanoylglycerol, Glyceryl 1,2-dilaurate, DG(12:0/12:0)[2][5][6] |

| CAS Number | 17598-94-6[2][5][6] |

| Molecular Formula | C₂₇H₅₂O₅[2][4][5] |

| Molecular Weight | 456.70 g/mol [4][5] |

| InChI Key | OQQOAWVKVDAJOI-UHFFFAOYSA-N[6] |

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[3] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 57.8 °C | [7] |

| Boiling Point | 591.55°C (estimated) | [8] |

| Density | 0.9 g/cm³ (estimated) | [8] |

| Solubility | Soluble in ethanol (B145695) (1 mg/ml), DMF (20 mg/ml), DMSO (50 mg/mL with warming).[3][7] Sparingly soluble in aqueous solutions.[9] | [3][7][9] |

| Physical State | Crystalline solid | [3] |

| Purity | Commercially available with ≥99% purity | [6] |

Biological Significance and Signaling Pathways

As a diacylglycerol, this compound is a key signaling molecule that activates Protein Kinase C (PKC).[10][11] The generation of DAGs like this compound at the cell membrane is a critical step in various signal transduction cascades initiated by the activation of phospholipase C (PLC).

Protein Kinase C (PKC) Activation Pathway

The activation of PKC by this compound is a fundamental signaling mechanism that regulates a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The pathway is initiated by an extracellular stimulus that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and the subsequent generation of 1,2-diacylglycerol.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, adapted from established protocols for diacylglycerols.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of glycerol with lauric acid. A common method involves the use of a protecting group to ensure the specific acylation at the sn-1 and sn-2 positions.

Materials:

-

3-O-(4'-methoxyphenyl)-sn-glycerol

-

Lauric acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Ceric ammonium (B1175870) nitrate (B79036) (CAN)

-

Water

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Acylation: Dissolve 3-O-(4'-methoxyphenyl)-sn-glycerol and 2.2 equivalents of lauric acid in anhydrous DCM.

-

Add 2.2 equivalents of DCC and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude product in a mixture of acetonitrile and water (9:1).

-

Add 2.5 equivalents of ceric ammonium nitrate (CAN) and stir the mixture at room temperature for 1-2 hours.

-

Extract the product with DCM and wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of diacylglycerols. A reversed-phase HPLC method is suitable for the analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 100% acetonitrile.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 205 nm or ELSD.

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

-

Injection: Inject the samples and standards into the HPLC system.

-

Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Applications in Drug Development and Research

This compound and other diacylglycerols are gaining attention in drug development, primarily for their roles in signal transduction and as components of drug delivery systems.

Role in Cancer Research

Given the involvement of the PKC signaling pathway in cell growth and proliferation, aberrant DAG signaling has been implicated in various cancers.[13] Therefore, understanding the specific roles of DAG isomers like this compound is crucial for developing targeted cancer therapies.

Application in Drug Delivery

This compound can be incorporated into lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs).[14][15][16][17][18] These nanocarriers can enhance the solubility, stability, and bioavailability of therapeutic agents. The inclusion of diacylglycerols can influence the physical properties of the lipid bilayer, such as fluidity and charge, which in turn can affect drug loading and release characteristics.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C27H52O5 | CID 33979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. larodan.com [larodan.com]

- 7. DILAURIN | 27638-00-2 [chemicalbook.com]

- 8. 538-24-9 CAS MSDS (TRILAURIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. HPLC of TAG | Cyberlipid [cyberlipid.gerli.com]

- 14. Liposome: a Carrier for Effective Drug Delivery - Neliti [neliti.com]

- 15. mdpi.com [mdpi.com]

- 16. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Dilaurin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 1,2-dilaurin, a diacylglycerol of significant interest in various scientific and industrial fields. The document details both enzymatic and chemical synthesis routes, offering insights into reaction conditions and expected yields. Furthermore, it outlines effective purification strategies to obtain high-purity this compound, a critical requirement for research and development applications.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two primary approaches: enzymatic synthesis and chemical synthesis. Each method presents distinct advantages and challenges in terms of selectivity, yield, and process conditions.

Enzymatic Synthesis

Enzymatic synthesis, particularly through lipase-catalyzed esterification of glycerol (B35011) with lauric acid, is a widely employed method due to its high regioselectivity, milder reaction conditions, and environmentally friendly nature. Immobilized lipases are often preferred to facilitate catalyst recovery and reuse.

Experimental Protocol: Lipase-Catalyzed Esterification

-

Reactant Preparation: A mixture of glycerol and lauric acid is prepared. The molar ratio of the reactants is a critical parameter influencing the product distribution.

-

Enzyme Addition: An immobilized lipase, such as Novozym 435 or Lipozyme RM IM, is added to the reactant mixture. The enzyme loading is typically expressed as a weight percentage of the total reactants.

-

Reaction Conditions: The reaction is conducted in a solvent-free system or in an appropriate organic solvent under controlled temperature and agitation. A vacuum may be applied to remove water produced during the esterification, thereby shifting the equilibrium towards product formation.

-

Reaction Monitoring: The progress of the reaction is monitored by analyzing the composition of the reaction mixture at different time intervals using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Termination and Enzyme Recovery: Upon reaching the desired conversion, the reaction is terminated. The immobilized enzyme is then separated from the product mixture by filtration for potential reuse.

| Parameter | Value | Reference |

| Enzyme | Immobilized Lipase (Lipozyme IM-20) | [1] |

| Reactants | Lauric Acid, Glycerol | [1] |

| Molar Ratio (Lauric Acid:Glycerol) | 1:1 | [1] |

| Enzyme Concentration | 3.0% (w/w) | [1] |

| Temperature | 55 °C | [1] |

| Reaction Time | 6 hours | [1] |

| Product Composition | 45.5% Monolaurin (B1671894), 26.8% Dilaurin, 3.1% Trilaurin, 24.6% Lauric Acid | [1] |

| Parameter | Value | Reference |

| Enzyme | Immobilized MAS1-H108W Lipase | [2] |

| Reactants | Olive Oil, Glycerol | [2] |

| Molar Ratio (Oil:Glycerol) | 1:2 | [2] |

| Enzyme Loading | 1.0 wt.% | [2] |

| Temperature | 60 °C | [2] |

| Reaction Time | 4 hours | [2] |

| Diacylglycerol (DAG) Content | 49.3% | [2] |

Chemical Synthesis

Chemical synthesis offers an alternative route to this compound, often involving the direct esterification of glycerol with lauric acid using an acid catalyst. While this method can be cost-effective, it may suffer from lower regioselectivity, leading to the formation of a mixture of mono-, di-, and triglycerides, including the 1,3-dilaurin (B53383) isomer.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reactant and Catalyst Mixing: Lauric acid and glycerol are mixed in a reaction vessel, followed by the addition of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA).

-

Reaction Conditions: The mixture is heated to a specific temperature (e.g., 130 °C) and stirred for a defined period. The reaction is typically carried out in a solvent-free system.[3]

-

Work-up: After the reaction is complete, the catalyst is neutralized, and the crude product mixture is subjected to purification.

| Parameter | Value | Reference |

| Catalyst | Sulfuric Acid (H₂SO₄) | [3] |

| Reactants | Lauric Acid, Glycerol | [3] |

| Molar Ratio (Lauric Acid:Glycerol) | 1:1 | [3] |

| Catalyst Concentration | 5% (w/w) | [3] |

| Temperature | 130 °C | [3] |

| Reaction Time | 6 hours | [3] |

| Product Yield | 31.05% Monolaurin, 4.48% Dilaurin | [3] |

| Parameter | Value | Reference |

| Catalyst | p-Toluenesulfonic Acid (pTSA) | [3] |

| Reactants | Lauric Acid, Glycerol | [3] |

| Molar Ratio (Lauric Acid:Glycerol) | 1:1 | [3] |

| Catalyst Concentration | 2.5% (w/w of lauric acid) | [3] |

| Temperature | 130 °C | [3] |

| Reaction Time | 6 hours | [3] |

| Monolaurin Yield | 43.54% | [3] |

Purification of this compound

The crude product from either synthesis method is a mixture of unreacted starting materials and various glycerides. Therefore, purification is a crucial step to isolate this compound with high purity.

Two-Step Crystallization

A highly effective method for purifying 1,2-diacylglycerols is a two-step solvent crystallization process.[4] This technique leverages the differential solubility of the components in polar and nonpolar solvents at low temperatures.

Experimental Protocol: Two-Step Crystallization

-

First Step (Nonpolar Solvent): The crude product is dissolved in a nonpolar solvent like hexane (B92381) at a specific substrate-to-solvent ratio (e.g., 1:10 w/v). The solution is then cooled to a low temperature (e.g., -40 °C) for an extended period (e.g., 18 hours) to crystallize out the 1,2-diacylglycerols, while fatty acid ethyl esters and triacylglycerols remain in the solution.[4] The solid fraction is then collected by filtration.

-

Second Step (Polar Solvent): The solid fraction obtained from the first step is redissolved in a polar solvent such as methanol (B129727) at a defined ratio (e.g., 1:12 w/v). The solution is then cooled (e.g., to -20 °C) for a shorter duration (e.g., 6 hours).[4] This step is designed to remove any remaining monoacylglycerols and free fatty acids, which are more soluble in the polar solvent at low temperatures. The purified this compound crystallizes out and is collected by filtration. This method has been reported to yield pure 1,2-DAGs with an overall yield of 77.3%.[4]

Column Chromatography

Column chromatography is another common technique for the purification of glycerides. The separation is based on the differential adsorption of the components onto a stationary phase as a mobile phase is passed through the column.

Experimental Protocol: Column Chromatography

-

Column Packing: A glass column is packed with a suitable stationary phase, typically silica (B1680970) gel.

-

Sample Loading: The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

-

Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column. A common mobile phase for separating glycerides is a mixture of n-hexane and ethyl acetate.[3]

-

Fraction Collection: The eluent is collected in fractions, and the composition of each fraction is analyzed by thin-layer chromatography (TLC) or another suitable analytical method.

-

Product Isolation: Fractions containing the pure this compound are combined, and the solvent is removed by evaporation to yield the purified product.

Visualizing the Processes and Pathways

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Diacylglycerol Signaling Pathway

1,2-Diacylglycerols (DAGs), including this compound, are crucial second messengers in various cellular signaling cascades. A primary role of sn-1,2-DAG is the activation of Protein Kinase C (PKC).

Caption: A simplified diacylglycerol signaling pathway.

References

Unveiling the Solubility Profile of 1,2-Dilaurin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-Dilaurin, a diacylglycerol of significant interest in various scientific domains. Understanding its behavior in organic solvents is paramount for applications ranging from biochemical assays to the formulation of lipid-based drug delivery systems. This document compiles available quantitative solubility data, details relevant experimental protocols for solubility determination, and illustrates the pivotal role of this compound in cellular signaling.

Quantitative Solubility of this compound

The solubility of this compound, also known as 1,2-didodecanoyl-sn-glycerol, has been qualitatively reported in several organic solvents. Quantitative data, while less abundant, provides crucial benchmarks for experimental design. The following table summarizes the available quantitative solubility data for this compound in various organic solvents. It is important to note that the temperature at which these solubilities were determined is not always specified in the available literature, which can significantly influence the values.

| Organic Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | 20 mg/mL | Temperature not specified. |

| Dimethyl sulfoxide (B87167) (DMSO) | 7 mg/mL | Temperature not specified. |

| Dimethyl sulfoxide (DMSO) | 50 mg/mL | Determined with the aid of ultrasonic warming and heating to 60°C. |

| Ethanol | 30 mg/mL | Temperature not specified. |

| Chloroform | Soluble | Quantitative data not available. |

Note: The significant difference in the reported solubility of this compound in DMSO highlights the impact of temperature and dissolution methodology on solubility.

Experimental Protocols for Determining Solubility

Accurate determination of this compound solubility is critical for its application in research and development. Several established methods can be employed, each with its own advantages and considerations.

Shake-Flask Method

The shake-flask method is a widely recognized technique for determining equilibrium solubility.

Methodology:

-

An excess amount of this compound is added to a known volume of the organic solvent in a sealed flask.

-

The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, the solution is allowed to stand to allow undissolved solid to settle.

-

Aliquots of the supernatant are carefully removed and filtered to separate the saturated solution from any remaining solid.

-

The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or a gravimetric method.

Gravimetric Analysis

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Methodology:

-

A saturated solution of this compound is prepared in the desired organic solvent at a specific temperature, as described in the shake-flask method.

-

A precise volume of the clear, saturated supernatant is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solute is achieved.

-

The solubility is calculated based on the mass of the dissolved this compound and the volume of the solvent used.[1]

Thermal Methods: Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM)

For solid and semi-solid lipid excipients, thermal methods can be employed to estimate solubility.

Methodology (DSC):

-

A series of mixtures with varying concentrations of this compound in the solid or semi-solid solvent are prepared.

-

The melting enthalpy of the solvent in each mixture is measured using a Differential Scanning Calorimeter.

-

As the concentration of dissolved this compound increases, the melting enthalpy of the solvent decreases.

-

A plot of melting enthalpy versus concentration will show a break-point, which corresponds to the saturation solubility.

Methodology (HSM):

-

Mixtures of this compound and the solvent are prepared and mounted on a microscope slide.

-

The samples are heated on a hot stage while being observed under a polarized light microscope.

-

Below the saturation point, the this compound will completely dissolve in the molten solvent, and no crystalline structures will be visible.

-

Above the saturation point, crystals of this compound will remain visible in the molten solvent. The concentration at which crystals first persist upon melting indicates the saturation solubility.

Role in Cellular Signaling: Protein Kinase C Activation

This compound, as a diacylglycerol (DAG), plays a crucial role as a lipid second messenger in signal transduction pathways. One of the most well-characterized functions of DAGs is the activation of Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes. The solubility and availability of this compound within the cell membrane are critical for this activation.

Figure 1. Protein Kinase C (PKC) activation pathway initiated by this compound.

Workflow Description:

-

An extracellular signal, such as a hormone or growth factor, binds to its specific receptor on the plasma membrane.

-

This binding activates Phospholipase C (PLC).

-

Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), such as this compound.

-

IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).

-

The increase in cytosolic Ca²⁺ concentration occurs.

-

This compound, being lipid-soluble, remains in the plasma membrane and recruits inactive PKC from the cytosol to the membrane. This interaction partially activates PKC.

-

The binding of Ca²⁺ to PKC leads to its full activation.

-

The fully active PKC then phosphorylates specific substrate proteins.

-

Phosphorylation of these target proteins alters their activity, leading to a cascade of downstream signaling events and ultimately a specific cellular response, such as cell growth, differentiation, or apoptosis.

The solubility of this compound within the lipid bilayer of the plasma membrane is essential for its ability to diffuse laterally and interact effectively with PKC, thereby initiating this critical signaling cascade.

References

The Biochemical Role of 1,2-Dilaurin in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilaurin, a diacylglycerol (DAG) with two lauric acid chains, is a key lipid second messenger implicated in a multitude of cellular signaling pathways. As a member of the 1,2-sn-diacylglycerol family, its primary and most well-characterized role is the activation of Protein Kinase C (PKC). This activation is a critical node in signal transduction, influencing a wide array of cellular processes including proliferation, differentiation, apoptosis, and cellular metabolism. This technical guide provides a comprehensive overview of the biochemical functions of this compound, with a focus on its interaction with PKC and downstream signaling cascades. It includes a summary of comparative quantitative data for diacylglycerol analogues, detailed experimental protocols for studying its effects, and visual representations of relevant signaling pathways and experimental workflows. While specific quantitative data for this compound is not extensively available in public literature, this guide provides a framework for its investigation based on the established roles of similar diacylglycerol species.

Introduction: The Central Role of Diacylglycerols in Cell Signaling

Diacylglycerols (DAGs) are transiently produced at cellular membranes in response to extracellular stimuli. The activation of various cell surface receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), triggers the hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) enzymes. This enzymatic action generates two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-sn-diacylglycerol. While IP3 diffuses into the cytosol to mobilize intracellular calcium, 1,2-diacylglycerols like this compound remain within the membrane to recruit and activate a host of effector proteins.

The most prominent of these effectors is the family of Protein Kinase C (PKC) isozymes. The activation of PKC by DAGs is a stereospecific process, with only the 1,2-sn-isomers being biologically active[1]. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and promotes the kinase's catalytic activity. This leads to the phosphorylation of a multitude of substrate proteins, thereby propagating the signal downstream and eliciting specific cellular responses.

Beyond PKC, other cellular proteins with C1 domains, such as Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and mammalian uncoordinated-13 (Munc13) proteins, are also direct targets of DAG, expanding the signaling repertoire of molecules like this compound. The cellular levels of 1,2-diacylglycerols are tightly regulated, with their signaling action being terminated by conversion to phosphatidic acid by diacylglycerol kinases (DGKs) or through hydrolysis by DAG lipases.

Data Presentation: Comparative Activation of Protein Kinase C by Diacylglycerol Analogues

Generally, unsaturated 1,2-diacylglycerols are more potent activators of PKC than their saturated counterparts when assayed in mixed micellar or pure phosphoserine vesicle systems.[1] Furthermore, diacylglycerols with shorter fatty acyl chains tend to exhibit high activation capacity. The following table summarizes comparative data on the activation of PKC by different diacylglycerol species. This information can serve as a valuable reference for designing experiments and for understanding the potential activity of this compound.

| Diacylglycerol Analogue | Fatty Acyl Chains | Relative PKC Activation Potency | Notes |

| 1,2-Dioleoyl-sn-glycerol (DOG) | C18:1, C18:1 | High | Commonly used as a standard PKC activator. |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | C18:0, C20:4 | Higher than SDG and SEG for PKCα and PKCδ | Demonstrates isoform-specific activation.[2] |

| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | C18:0, C22:6 | More potent than DOG, SEG, or SAG at 0.5 mol% | Highlights the importance of the sn-2 fatty acid.[3][4] |

| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | C18:0, C20:5 | Higher than SAG for PKCβI | Shows isoform-specific preferences.[2] |

| 1-Palmitoyl-sn-2-butyrylglycerol | C16:0, C4:0 | As effective as dioleoylglycerol | Shorter chain at sn-2 position can be effective.[5] |

| 1,2-Dimyristoyl-sn-glycerol (DMG) | C14:0, C14:0 | Maximum PKCα activity at 30 mol% in vesicles | Demonstrates concentration-dependent effects.[6] |

| 1,2-Dioctanoyl-sn-glycerol (diC8) | C8:0, C8:0 | Stimulates neurite outgrowth at low doses (5 µM) and reduces it at high doses (60 µM) | Shows dose-dependent cellular effects.[7] |

Note: The activation of PKC is highly dependent on the experimental system, including the lipid composition of vesicles or micelles used in in vitro assays.[1]

Signaling Pathways and Experimental Workflows

GPCR-PLC-PKC Signaling Pathway

The canonical pathway for 1,2-diacylglycerol production and subsequent PKC activation initiated by a G-protein coupled receptor (GPCR) is depicted below.

Experimental Workflow for Investigating this compound's Effects

A typical workflow to characterize the cellular effects of this compound is outlined below. This process involves preparing the compound, treating cells, and then assessing various cellular and molecular endpoints.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biochemical role of this compound.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a radiometric filter-binding assay to measure the activity of purified PKC in the presence of this compound.

Materials:

-

Purified recombinant PKC isozyme

-

This compound (in a suitable solvent like chloroform (B151607) or ethanol)

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, combine this compound and phosphatidylserine in the desired molar ratio (e.g., 8 mol% this compound and 20 mol% PS).

-

Dry the lipids to a thin film under a stream of nitrogen.

-

Resuspend the lipid film in kinase reaction buffer by vortexing and sonication to form small unilamellar vesicles.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Kinase reaction buffer

-

Lipid vesicles

-

PKC substrate peptide (e.g., 100 µM)

-

Purified PKC enzyme

-

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

-

Initiate the Reaction:

-

Start the reaction by adding [γ-³²P]ATP (to a final concentration of ~100 µM, with a specific activity of ~300 cpm/pmol).

-

Incubate at 30°C for 10-20 minutes.

-

-

Stop the Reaction and Spot:

-

Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

-

Wash and Count:

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

-

Wash once with acetone (B3395972) and let them dry.

-

Place the paper squares in scintillation vials with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Cell-Based Intracellular Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium levels in response to this compound treatment.

Materials:

-

Target cells (e.g., HEK293T cells)

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Cell Washing:

-

Gently wash the cells twice with HBSS to remove extracellular dye.

-

Add fresh HBSS to each well.

-

-

Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Set the instrument to record fluorescence intensity over time (e.g., every 2 seconds for 5 minutes).

-

Establish a baseline fluorescence reading for approximately 30 seconds.

-

Add this compound (and controls) to the wells using the instrument's injector or by manual pipetting.

-

Continue recording the fluorescence to measure the change in intracellular calcium concentration.

-

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from cell or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]

Materials:

-

Cell or tissue samples

-

Internal standard (e.g., a deuterated or ¹³C-labeled diacylglycerol)

-

Solvents for lipid extraction (e.g., chloroform, methanol, water)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Sample Homogenization and Lipid Extraction:

-

Homogenize the cell or tissue sample in a suitable buffer.

-

Add the internal standard.

-

Perform a Bligh-Dyer or a similar two-phase lipid extraction using a mixture of chloroform, methanol, and water.

-

Collect the lower organic phase containing the lipids.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate the lipid species using a suitable gradient elution on the LC column.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will correspond to the [M+NH₄]⁺ or [M+Na]⁺ adduct of this compound, and the product ions will correspond to the neutral loss of one of the lauric acid chains.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Conclusion

This compound, as a key diacylglycerol species, plays a fundamental role in cellular signal transduction, primarily through the activation of Protein Kinase C. Its generation at the plasma membrane in response to a wide range of stimuli initiates a cascade of phosphorylation events that regulate critical cellular functions. While the general principles of diacylglycerol signaling are well-established, the specific quantitative aspects of this compound's interactions and its precise roles in different cellular contexts remain an active area of research. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biochemical significance of this compound and to explore its potential as a therapeutic target. The noted absence of extensive quantitative data for this compound in the literature highlights an opportunity for future research to fill this knowledge gap and to better understand the nuanced roles of different diacylglycerol species in health and disease.

References

- 1. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and chemical specificity of diacylglycerols for protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correlation between protein kinase C alpha activity and membrane phase behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Cellular Choreography of 1,2-Dilaurin: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilaurin, a diacylglycerol (DAG) molecule, plays a pivotal role as a second messenger in a multitude of cellular signaling pathways. Composed of a glycerol (B35011) backbone with two lauric acid chains esterified at the sn-1 and sn-2 positions, its primary function is to allosterically activate a range of intracellular effector proteins, thereby orchestrating a diverse array of physiological and pathological responses. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in biological systems, with a focus on its interaction with key signaling proteins, detailed experimental protocols for its study, and quantitative data to inform research and development.

Core Mechanism of Action: Activation of Protein Kinase C (PKC)

The most well-characterized mechanism of action for this compound is the activation of Protein Kinase C (PKC) isozymes. As a key signaling node, PKC regulates a vast number of cellular processes, including cell proliferation, differentiation, apoptosis, and migration.

Signaling Pathway

The canonical pathway for PKC activation by this compound begins with the stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the recruitment and activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), such as this compound.

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The subsequent increase in intracellular Ca2+ concentration causes the translocation of conventional PKC isoforms (cPKCs) to the plasma membrane. At the membrane, this compound, embedded within the lipid bilayer, binds to the C1 domain of PKC. This binding event, in conjunction with Ca2+ and phosphatidylserine (B164497) (PS), induces a conformational change in PKC, relieving its autoinhibition and activating its kinase domain. The activated PKC then phosphorylates a multitude of downstream substrate proteins on serine and threonine residues, propagating the signal and eliciting a cellular response. Novel PKC isoforms (nPKCs) are activated by DAG without the requirement for Ca2+.

Quantitative Data for Diacylglycerol Activity

While specific quantitative data for this compound is sparse in the readily available literature, data from structurally similar diacylglycerols, such as 1,2-dioctanoyl-sn-glycerol (B43705) (DOG), provide valuable insights into the expected potency and binding affinities.

| Compound | Target | Assay Type | Value | Reference |

| 1-Oleoyl-2-acetyl-sn-glycerol | PKC in T84 cells | Inhibition of PGE2-stimulated cAMP accumulation | EC50: ~38 nM | [1] |

| 1,2-dioctanoyl-s,n-glycerol (diC8) | Neurite outgrowth in spinal cord explants | Stimulation | 5 µM | |

| 1,2-dioctanoyl-s,n-glycerol (diC8) | Neurite outgrowth in spinal cord explants | Inhibition | 60 µM | |

| Phorbol 12,13-dibutyrate (PDB) | PKC in T84 cells | Inhibition of PGE2-stimulated cAMP accumulation | EC50: 52 nM | [1] |

Note: The above data is for DAG analogs and should be considered representative. The specific potency of this compound may vary depending on the cell type, PKC isoform, and experimental conditions.

Experimental Protocols

Quantification of Cellular Diacylglycerol (DAG) Levels

This protocol describes a common method for quantifying total cellular DAG levels, which can be adapted to measure changes in response to stimuli or treatment with exogenous this compound.

Principle: Cellular lipids are extracted and then incubated with E. coli diacylglycerol kinase (DGK) and [γ-³²P]ATP. The DGK specifically phosphorylates DAG to produce [³²P]-phosphatidic acid (PA), which is then separated by thin-layer chromatography (TLC) and quantified.

Methodology:

-

Cell Culture and Stimulation: Culture cells to the desired confluency. Treat with agonist or vehicle control for the desired time.

-

Lipid Extraction:

-

Wash cells with ice-cold PBS.

-

Scrape cells into a glass tube containing a mixture of chloroform (B151607):methanol (1:2, v/v).

-

Vortex thoroughly and incubate on ice.

-

Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Diacylglycerol Kinase Assay:

-

Resuspend the dried lipids in a detergent solution (e.g., octyl-β-D-glucoside with cardiolipin).

-

Add the reaction buffer containing imidazole, NaCl, MgCl₂, EGTA, and DTT.

-

Add E. coli DGK.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at room temperature.

-

Stop the reaction by adding a chloroform:methanol mixture.

-

Perform a second lipid extraction as described above.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the final lipid extract onto a silica (B1680970) gel TLC plate.

-

Develop the plate in a solvent system (e.g., chloroform:methanol:acetic acid).

-

Dry the plate and expose it to a phosphor screen or X-ray film.

-

-

Quantification:

-

Scrape the radioactive spots corresponding to phosphatidic acid into scintillation vials.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the amount of DAG based on a standard curve generated with known amounts of a DAG standard.

-

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a method to directly measure the kinase activity of PKC in the presence of this compound.

Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific PKC substrate peptide. The amount of incorporated radioactivity is proportional to the PKC activity.

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, combine:

-

PKC substrate peptide.

-

Lipid activator solution containing phosphatidylserine and this compound (sonicated to form micelles).

-

Assay buffer (e.g., HEPES, MgCl₂, CaCl₂).

-

Purified PKC enzyme or cell lysate containing PKC.

-

-

Initiation of Reaction: Add [γ-³²P]ATP to start the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Termination of Reaction: Spot an aliquot of the reaction mixture onto a phosphocellulose paper (e.g., P81). The peptide substrate binds to the paper, while the unincorporated [γ-³²P]ATP does not.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unbound radioactivity.

-

Quantification: Place the washed paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

Alternative and Additional Signaling Pathways

Beyond PKC, this compound, as a diacylglycerol, has the potential to activate other C1 domain-containing proteins, expanding its signaling repertoire.

Ras Guanine (B1146940) Nucleotide-Releasing Proteins (RasGRPs)

RasGRPs are a family of guanine nucleotide exchange factors (GEFs) for Ras and Rap small GTPases. They possess a C1 domain that binds DAG, leading to their recruitment to the membrane and subsequent activation of Ras/Rap signaling pathways, which are critical for cell proliferation and differentiation. The activation of RasGRPs by DAG provides a direct link between lipid second messengers and the Ras signaling cascade, independent of the classical receptor tyrosine kinase-Grb2-SOS pathway.

Munc13 Proteins

Munc13 proteins are essential for the priming of synaptic vesicles for exocytosis. They also contain a C1 domain that binds to DAG. This interaction is thought to induce a conformational change in Munc13, promoting its function in SNARE complex formation and thereby regulating neurotransmitter release. The activation of Munc13 by DAG represents a critical mechanism for modulating synaptic plasticity.[2]

Conclusion

This compound is a crucial lipid second messenger that primarily exerts its biological effects through the activation of Protein Kinase C. However, its influence extends to other C1 domain-containing proteins, including RasGRPs and Munc13s, highlighting its role as a key regulator in a complex network of signaling pathways. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted actions of this compound in various biological contexts. Further research, particularly focusing on generating specific quantitative data for this compound, will be invaluable for a more complete understanding of its physiological and pathological roles and for the development of novel therapeutic strategies targeting DAG-mediated signaling.

References

A Comprehensive Technical Review of 1,2-Dilaurin in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilaurin, a diacylglycerol ester of lauric acid and glycerol (B35011), is a multifaceted compound with significant applications across various scientific domains, from its role as a key intermediate in lipid metabolism to its emerging potential in advanced drug delivery systems. This technical guide provides an in-depth review of the existing research on this compound, focusing on its physicochemical properties, synthesis, experimental applications, and its role in cellular signaling. The information is presented to be a valuable resource for researchers and professionals in drug development, offering a consolidated repository of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its application in research and formulation development. While some specific quantitative data such as a definitive critical micelle concentration (CMC) remains elusive in publicly available literature, a compilation of its known properties is presented below.

| Property | Value | References |

| Molecular Formula | C27H52O5 | [1][2][3][4] |

| Molecular Weight | 456.70 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 40-50 °C | |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and chloroform. | [5] |

| Critical Micelle Concentration (CMC) | Not explicitly found in the literature. |

Synthesis and Purification

The synthesis of this compound can be approached through several methods, primarily involving the esterification of glycerol with lauric acid.

General Esterification Synthesis

A common method for synthesizing this compound involves the direct esterification of glycerol with two equivalents of lauric acid or its derivatives, often in the presence of an acid or enzyme catalyst. The reaction typically yields a mixture of mono-, di-, and triglycerides, from which this compound must be separated and purified.

Experimental Protocol: Enzymatic Synthesis of Laurins

This protocol is adapted from studies on the enzymatic synthesis of monolaurin, where dilaurin is a significant byproduct.

-

Reaction Setup: Combine lauric acid and glycerol in a solvent-free system.

-

Enzyme Addition: Introduce an immobilized lipase (B570770) (e.g., Candida antarctica lipase B) to the mixture.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 60°C) with constant stirring for a specified duration (e.g., 24 hours).

-

Purification: The resulting mixture of monolaurin, this compound, 1,3-dilaurin, and trilaurin (B1682545) can be separated using column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

Applications in Drug Delivery

This compound's amphiphilic nature and biocompatibility make it a promising excipient in the formulation of lipid-based drug delivery systems, particularly solid lipid nanoparticles (SLNs).

Solid Lipid Nanoparticle (SLN) Formulation

SLNs are colloidal carriers that are solid at room and body temperature. They offer advantages such as controlled drug release, protection of labile drugs, and the potential for targeted delivery.

Experimental Protocol: Preparation of this compound-based SLNs by High-Shear Homogenization

This is a general protocol that can be adapted for the formulation of SLNs using this compound.

-

Lipid Phase Preparation: Melt this compound by heating it above its melting point (e.g., 55-60°C). Dissolve the lipophilic drug in the molten lipid.

-

Aqueous Phase Preparation: Heat a surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

-

Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture at high speed (e.g., 10,000-20,000 rpm) for a short period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.

-

Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

-

Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

-

Purification: Unentrapped drug and excess surfactant can be removed by methods such as dialysis or centrifugation.[6]

Workflow for SLN Preparation and Characterization

Quantitative Data for this compound-based Formulations

Experimental Protocols for Characterization and Evaluation

In Vitro Drug Release Studies

Assessing the rate and extent of drug release from a formulation is critical for predicting its in vivo performance.

Experimental Protocol: Dialysis Bag Method for In Vitro Drug Release

-

Preparation: Suspend a known amount of the this compound-based nanoparticle formulation in a small volume of release medium.

-

Dialysis: Place the suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

-

Incubation: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

-

Sampling: At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Analysis: Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[6]

Cell Viability Assays

Evaluating the cytotoxicity of a drug delivery system is a crucial step in its preclinical assessment.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of the this compound-based formulation and control substances for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Role in Cellular Signaling: The Diacylglycerol (DAG) Pathway

This compound, as a diacylglycerol, is an important second messenger in various cellular signaling pathways. One of the most well-characterized pathways initiated by DAG is the activation of Protein Kinase C (PKC).

Diacylglycerol (DAG) Signaling Pathway

Upon stimulation of certain cell surface receptors, such as G-protein coupled receptors (GPCRs), the enzyme Phospholipase C (PLC) is activated. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG at the membrane synergistically activate various isoforms of Protein Kinase C (PKC).[5][8][9] Activated PKC then phosphorylates a wide range of downstream target proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.[10]

Toxicology

The toxicological profile of this compound is an important consideration for its use in drug delivery. While it is generally regarded as safe for cosmetic use, comprehensive in vivo toxicity data for oral or parenteral administration in the context of drug delivery is limited.[1] Standard preclinical toxicology studies would be required to establish a safe dosage range for any new formulation. These studies typically involve acute and repeated-dose toxicity assessments in animal models to identify potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL).

General Workflow for Preclinical Toxicology Assessment

Conclusion and Future Directions

This compound presents as a promising, biocompatible lipid for the development of novel drug delivery systems. Its role as a second messenger in the DAG signaling pathway also opens avenues for its use in modulating cellular functions. However, this review highlights a critical need for more quantitative research into its physicochemical properties, particularly its CMC, and its performance in drug delivery applications. Future studies should focus on:

-

Quantitative Characterization: Determining the precise solubility of this compound in various pharmaceutically relevant solvents and establishing its CMC.

-

Formulation Optimization: Developing and optimizing specific protocols for the formulation of this compound-based nanoparticles, with a focus on maximizing drug encapsulation efficiency and loading capacity for a range of therapeutic agents.

-

In-depth Biological Evaluation: Investigating the specific interactions of this compound with different PKC isoforms and elucidating the downstream effects in various cell types.

-

Comprehensive Toxicological Profiling: Conducting thorough in vivo toxicity studies to establish a clear safety profile for this compound when used as a drug delivery vehicle via different routes of administration.

Addressing these research gaps will be instrumental in unlocking the full potential of this compound for the advancement of pharmaceutical sciences and the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Studies of the Uptake and Internalization Pathways of Different Lipid Nano-Systems Intended for Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Isomerism and Stereochemistry of 1,2-Dilaurin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dilaurin, a diacylglycerol (DAG), is a critical molecule in cellular metabolism and signaling. Its biological function is intricately linked to its specific chemical structure, including both the position of its fatty acid chains and their spatial orientation. This technical guide provides a comprehensive overview of the structural isomerism and stereochemistry of this compound, offering detailed insights into its synthesis, characterization, and biological significance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols and clearly structured data to facilitate further investigation and application of this multifaceted lipid molecule.

Structural Isomerism of Dilaurin

Diacylglycerols, such as dilaurin, are esters derived from glycerol (B35011) and two fatty acids. The structural isomerism of dilaurin primarily concerns the positions at which the two lauric acid chains are esterified to the glycerol backbone. This results in two main positional isomers: this compound and 1,3-Dilaurin.[1][2] These isomers possess distinct physical, chemical, and biological properties.[1][2]

This compound

In this compound, the two lauric acid molecules are esterified to the sn-1 and sn-2 positions of the glycerol backbone.[3] This isomer is a key intermediate in various metabolic pathways and a crucial second messenger in cellular signaling.[1][4]

1,3-Dilaurin

In 1,3-Dilaurin, the lauric acid molecules are attached to the sn-1 and sn-3 positions of the glycerol backbone.[5] While also a metabolic intermediate, its roles and properties differ significantly from those of the 1,2-isomer.[1]

Stereochemistry of this compound

The central carbon atom (sn-2) of the glycerol backbone in this compound is a chiral center, leading to the existence of two stereoisomers, which are enantiomers of each other. These are designated as sn-1,2-Dilaurin and sn-2,3-Dilaurin.[1] The stereochemical configuration is a critical determinant of the biological activity of this compound.

-

sn-1,2-Dilaurin: The lauric acids are at the sn-1 and sn-2 positions.

-

sn-2,3-Dilaurin: The lauric acids are at the sn-2 and sn-3 positions.

A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture, denoted as rac-1,2-Dilaurin.[3]

Visualization of Isomeric Relationships

The structural and stereochemical relationships between the different forms of dilaurin can be visualized as follows:

Caption: Structural and stereochemical isomers of dilaurin.

Quantitative Data Summary

| Property | This compound (racemic) | 1,3-Dilaurin |

| Molecular Formula | C₂₇H₅₂O₅[6][7] | C₂₇H₅₂O₅[8][9] |

| Molecular Weight | 456.70 g/mol [6][7] | 456.7 g/mol [8][9] |

| Melting Point | 53-56 °C[3][5] | 56 - 61 °C[4] |

| Boiling Point | 531.0 ± 17.0 °C (Predicted)[3] | Not available |

| Density | 0.953 ± 0.06 g/cm³ (Predicted)[3][5] | Not available |

| pKa | 13.69 ± 0.10 (Predicted)[3] | Not available |

| Physical State | White to off-white crystalline solid[3] | White, waxy solid[10] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform.[10] | Soluble in DMF (20 mg/ml) and DMSO (30 mg/ml).[8] |

| CAS Number | 17598-94-6[6][7] | 539-93-5[8][9] |

Biological Significance and Signaling Pathways

1,2-Diacylglycerols are potent second messengers that play a crucial role in signal transduction. A primary mechanism of action is the activation of Protein Kinase C (PKC).[11][12] Upon stimulation of cell surface receptors, enzymes such as phospholipase C are activated, leading to the hydrolysis of membrane phospholipids (B1166683) and the generation of 1,2-diacylglycerol. This, in turn, recruits and activates PKC at the cell membrane, initiating a cascade of downstream phosphorylation events that regulate a multitude of cellular processes.[11][13]

Protein Kinase C (PKC) Activation Pathway

References

- 1. Rapid separations of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipase-catalyzed two-step esterification for solvent-free production of mixed lauric acid esters with antibacterial and antioxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cocktail biosynthesis of triacylglycerol by rational modulation of diacylglycerol acyltransferases in industrial oleaginous Aurantiochytrium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent-Free Lipase-Catalyzed Synthesis of Diacylgycerols as Low-Calorie Food Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. biotage.com [biotage.com]

- 12. researchgate.net [researchgate.net]

- 13. gcms.cz [gcms.cz]

The Nexus of Nature and Synthesis: A Technical Guide to 1,2-Dilaurin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilaurin, a diacylglycerol ester of lauric acid, holds significant interest in various scientific domains due to its physicochemical properties and biological activities. While not abundantly present in its free form in nature, its precursor, lauric acid, is readily available from several botanical sources. This technical guide provides a comprehensive overview of the primary natural sources rich in lauric acid, details established methods for the extraction of these precursor oils, and outlines the subsequent synthetic routes to obtain this compound. Furthermore, this document elucidates the key signaling pathway in which this compound, as a diacylglycerol, plays a crucial role. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided.

Natural Sources of Lauric Acid: The Precursor to this compound

This compound is not directly extracted from natural sources in commercially viable quantities. Instead, its synthesis relies on the availability of its constituent fatty acid, lauric acid. The primary and most abundant natural sources of lauric acid are coconut oil and palm kernel oil.

Table 1: Lauric Acid Content in Primary Natural Sources

| Natural Source | Scientific Name | Lauric Acid (C12:0) Content (%) |

| Coconut Oil | Cocos nucifera | 45-53[1] |

| Palm Kernel Oil | Elaeis guineensis | 48[2] |

Extraction of Lauric Acid-Rich Oils from Natural Sources

The initial step towards obtaining this compound involves the efficient extraction of lauric acid-rich triglycerides from their natural matrices. Various methods can be employed, each with its own set of advantages and considerations regarding yield, purity, and environmental impact.

Supercritical Fluid Extraction (SFE) with CO₂

Supercritical CO₂ extraction is a green and highly efficient method for obtaining high-quality oils.

Experimental Protocol: Supercritical CO₂ Extraction of Palm Kernel Oil [3]

-

Sample Preparation: Palm kernels are dried to a moisture content of approximately 4-7% and then ground to a uniform particle size.

-

Apparatus: A supercritical fluid extraction pilot plant equipped with a fixed-bed extractor.

-

Extraction Parameters:

-

Pressure: 15-25 MPa

-

Temperature: 318-323 K

-

Solvent: Supercritical Carbon Dioxide (CO₂)

-

-

Procedure: a. The ground palm kernel is loaded into the extraction vessel. b. Supercritical CO₂ is passed through the fixed bed of the sample. c. The oil-laden CO₂ is then passed through a separator where the pressure and/or temperature is changed, causing the oil to precipitate out of the CO₂. d. The CO₂ can be recycled back to the extractor.

-

Analysis: The extracted oil is analyzed by gas chromatography to determine its fatty acid profile, specifically the concentration of lauric acid. At 15 MPa, the lauric acid concentration can reach up to 53.10%.[3]

Solvent Extraction

Solvent extraction is a conventional and widely used method for oil extraction, particularly on a large industrial scale.

Experimental Protocol: Hexane (B92381) Extraction of Palm Kernel Oil [4]

-

Sample Preparation: Dried and cracked palm kernels are rolled into flakes to increase the surface area for extraction.

-

Apparatus: A Soxhlet extractor or a continuous solvent extraction system.

-

Solvent: n-Hexane is a commonly used solvent.

-

Procedure: a. The flaked palm kernels are placed in the extractor. b. The solvent (n-hexane) is percolated through the sample, dissolving the oil. c. The resulting solution of oil in hexane (miscella) is collected. d. The solvent is then evaporated from the miscella to yield the crude palm kernel oil. The solvent is recovered and can be reused.

-

Post-treatment: The crude oil may undergo refining, bleaching, and deodorizing processes to remove impurities.

Synthesis of this compound

Once the lauric acid-rich oil is obtained, this compound can be synthesized. It is often produced as a component in a mixture with monolaurin (B1671894) and other glycerides.

Enzymatic Glycerolysis

Enzymatic methods offer high selectivity and milder reaction conditions compared to chemical synthesis.

Experimental Protocol: Enzymatic Synthesis of Monolaurin and Dilaurin [5]

-

Reactants:

-

Palm kernel oil (or a blend of palm kernel olein and stearin)

-

Glycerol

-

Immobilized lipase (B570770) (e.g., Lipozyme RM IM)

-

Solvent (e.g., tert-butanol)

-

-

Reaction Conditions:

-

Oil to Glycerol Molar Ratio: 1:4

-

Enzyme Concentration: 10% (w/w of oil)

-

Solvent to Oil Ratio: 2:1 (v/w)

-

Temperature: 40°C

-

Agitation: 600 rpm

-

-

Procedure: a. The oil, glycerol, and solvent are mixed in a reaction vessel. b. The immobilized lipase is added to the mixture. c. The reaction is carried out at the specified temperature and agitation for a set period (e.g., 24 hours).

-

Product Analysis and Purification: a. The product mixture is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the composition of mono-, di-, and triglycerides. b. This compound can be purified from the reaction mixture using column chromatography.

Signaling Pathway of Diacylglycerols

This compound, as a 1,2-diacyl-sn-glycerol, is a signaling molecule that activates Protein Kinase C (PKC).[6] The activation of PKC by diacylglycerol is a crucial step in many cellular processes.[7][8][9]

Caption: The Diacylglycerol (DAG) signaling pathway.

Pathway Description:

-

Receptor Activation: The pathway is initiated by the binding of a ligand to a G-protein coupled receptor (GPCR) on the cell surface.

-

G-Protein Activation: This activates an associated Gq protein.

-

PLC Activation: The activated Gq protein stimulates Phospholipase C (PLC).

-

PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), such as this compound.[10]

-

IP₃-Mediated Calcium Release: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC).[6]

-

Cellular Response: Activated PKC then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses, including cell proliferation, differentiation, and apoptosis.

Conclusion

While this compound is not a primary product of direct natural extraction, its synthesis is intrinsically linked to the abundance of lauric acid in natural sources like coconut and palm kernel oil. This guide has provided a detailed overview of the extraction of these precursor oils and the subsequent synthesis of this compound. Understanding its role as a diacylglycerol in the crucial PKC signaling pathway is fundamental for researchers in drug development and cellular biology. The methodologies and data presented herein offer a foundational resource for further investigation and application of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. ijert.org [ijert.org]

- 3. Lauric Acid Rich Oil Supercritical Extraction and Methodology to Predict Solubility [article.sapub.org]

- 4. Palm Kernel Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enzymatic Glycerolysis of Palm Kernel Olein-Stearin Blend for Monolaurin Synthesis as an Emulsifier and Antibacterial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diacylglycerol pathway | PPTX [slideshare.net]

- 8. Activation mechanisms of protein kinase C: maturation, catalytic activation, and targeting - PubMed [pubmed.ncbi.nlm.nih.gov]